N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, making them an attractive target for cancer therapy. CPI-0610 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including hematological malignancies and solid tumors.
Mecanismo De Acción
N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide targets the BET family of proteins, which play a critical role in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, this compound has shown activity against a variety of cancers, making it a promising therapy for a broad range of patients. However, limitations include the need for further preclinical and clinical studies to determine optimal dosing and potential side effects.
Direcciones Futuras
For research on N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to determine its potential as a combination therapy with other cancer treatments. In addition, further research is needed to elucidate the mechanisms underlying this compound's effects on the immune system, and to identify biomarkers that can predict patient response to treatment.
Métodos De Síntesis
The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide involves several steps, starting with the reaction of cyclopentanone with hydrazine to form 2-cyclopentylpyrazole. This intermediate is then reacted with 2-bromo-1-(2-oxopyridin-1-yl)ethanone to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide has been the subject of numerous preclinical studies, which have demonstrated its potential as a cancer therapy. In particular, this compound has shown activity against hematological malignancies, including acute myeloid leukemia, multiple myeloma, and lymphoma.
Propiedades
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-18-10-4-3-7-15(18)21)17-13-8-9-16-19(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEHRSOCIYISAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C=CC=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.